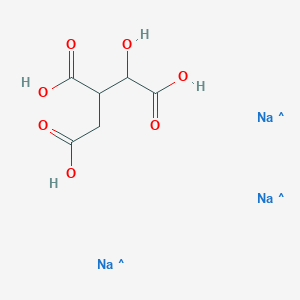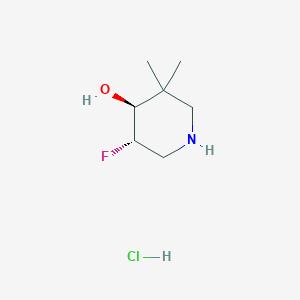![molecular formula C17H13NO2S B11764918 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves several steps. One common method starts with the preparation of ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which is then subjected to various reactions to introduce the benzyl and thiol groups . The reaction conditions typically involve the use of solvents like ethanol and reagents such as bromomethyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Common reagents include halogenating agents for introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
科学的研究の応用
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain bacterial enzymes .
類似化合物との比較
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline: Another derivative with similar structural features.
Uniqueness
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol stands out due to its unique combination of a benzyl group and a thiol group, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring high-purity and specialized chemical properties .
特性
分子式 |
C17H13NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
7-benzyl-5H-[1,3]dioxolo[4,5-g]quinoline-6-thione |
InChI |
InChI=1S/C17H13NO2S/c21-17-13(6-11-4-2-1-3-5-11)7-12-8-15-16(20-10-19-15)9-14(12)18-17/h1-5,7-9H,6,10H2,(H,18,21) |
InChIキー |
OQMCIGHHBGFWNV-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(C(=S)N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



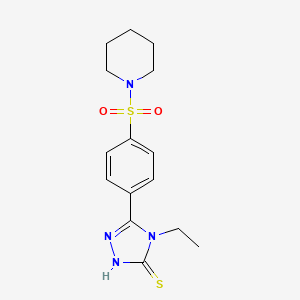
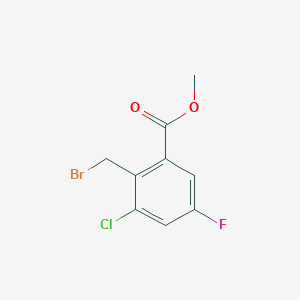
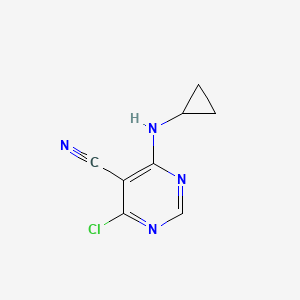
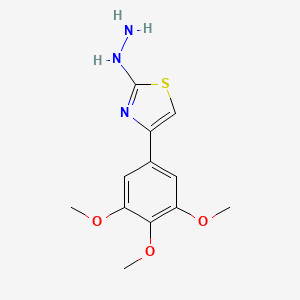
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
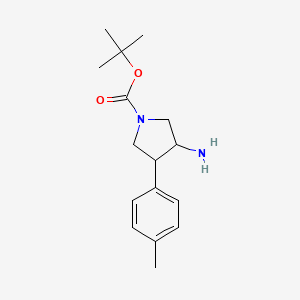
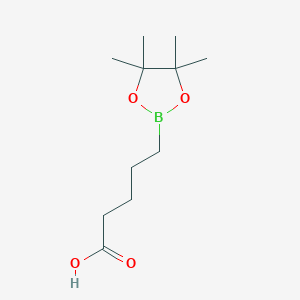
![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
